3-Amino-4-(furan-2-yl)-5,6,7,8,9,10,11,11a-octahydro-4aH-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide
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Overview
Description
3-Amino-4-(furan-2-yl)-5,6,7,8,9,10,11,11a-octahydro-4aH-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide is a complex heterocyclic compound. It features a fused ring system that includes a furan ring, a cyclononane ring, and a thieno[3,2-e]pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(furan-2-yl)-5,6,7,8,9,10,11,11a-octahydro-4aH-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step reactions starting from simpler precursorsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(furan-2-yl)-5,6,7,8,9,10,11,11a-octahydro-4aH-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives, tetrahydrofuran derivatives, and various substituted amino derivatives. These products can have different biological activities and applications depending on their specific structures .
Scientific Research Applications
3-Amino-4-(furan-2-yl)-5,6,7,8,9,10,11,11a-octahydro-4aH-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-Amino-4-(furan-2-yl)-5,6,7,8,9,10,11,11a-octahydro-4aH-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate
- 3-Amino-4-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine
Uniqueness
3-Amino-4-(furan-2-yl)-5,6,7,8,9,10,11,11a-octahydro-4aH-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide is unique due to its complex fused ring system, which imparts specific biological activities and chemical reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
6-amino-8-(furan-2-yl)-4-thia-2-azatricyclo[7.7.0.03,7]hexadeca-2,5,7-triene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c20-16-15-14(13-9-6-10-24-13)11-7-4-2-1-3-5-8-12(11)22-19(15)25-17(16)18(21)23/h6,9-12H,1-5,7-8,20H2,(H2,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEPOPBXBLFBTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2C(CCC1)N=C3C(=C2C4=CC=CO4)C(=C(S3)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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